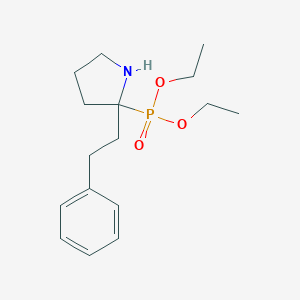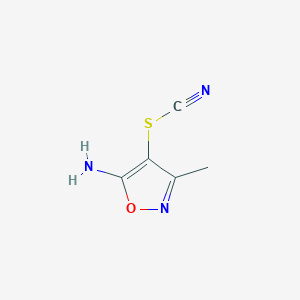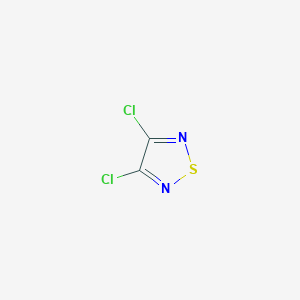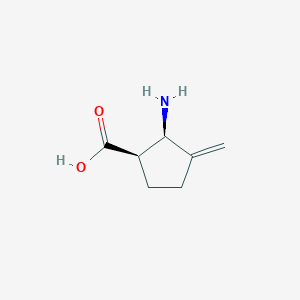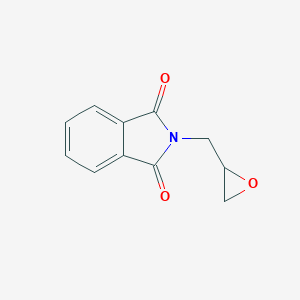
N-(2,3-Epoxypropyl)phthalimide
概述
描述
N-(2,3-Epoxypropyl)phthalimide: is an organic compound with the molecular formula C11H9NO3. It is also known as N-Glycidylphthalimide. This compound is characterized by the presence of an epoxy group attached to a phthalimide moiety. It is a white to pale yellow crystalline powder with a melting point of 92-98°C .
准备方法
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The synthesis of N-(2,3-Epoxypropyl)phthalimide typically involves the condensation of phthalimide sodium salt with chloropropene.
Reaction Conditions: The molar ratio of phthalimide sodium salt to chloropropene to aryl peroxy acid is maintained at 1:1.0-1.1:1.1-1.3. Solvents such as acetonitrile, dichloromethane, and trichloromethane are used in the reaction.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield.
化学反应分析
Types of Reactions:
Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the epoxy group.
Common Reagents and Conditions:
Oxidation: Aryl peroxy acids are commonly used as oxidizing agents.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions to open the epoxy ring.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Substitution Products: Compounds with the epoxy ring opened and substituted by nucleophiles.
科学研究应用
Chemistry:
Microwave Catalysis: It is involved in microwave-catalyzed reactions with phosphorus compounds, leading to the formation of various phosphonate and phosphinate derivatives.
Biology and Medicine:
Industry:
Polymer Synthesis: It is used in the production of polymers and resins due to its reactive epoxy group.
作用机制
The mechanism of action of N-(2,3-Epoxypropyl)phthalimide involves the reactivity of the epoxy group. The epoxy group can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted products. These reactions are facilitated by the electron-withdrawing nature of the phthalimide moiety, which stabilizes the transition state and enhances the reactivity of the epoxy group .
相似化合物的比较
N-Glycidylphthalimide: This is another name for N-(2,3-Epoxypropyl)phthalimide itself.
Epichlorohydrin: A similar compound with an epoxy group, commonly used in the synthesis of glycidyl derivatives.
Phthalimide: The parent compound, used as a precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of both an epoxy group and a phthalimide moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
属性
IUPAC Name |
2-(oxiran-2-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10-8-3-1-2-4-9(8)11(14)12(10)5-7-6-15-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUILGEYLVHGSEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884165 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-oxiranylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] | |
| Record name | N-(2,3-Epoxypropyl)phthalimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6705 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
WHITE POWDER | |
CAS No. |
5455-98-1 | |
| Record name | N-(2,3-Epoxypropyl)phthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5455-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,3-Epoxypropyl)phthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Glycidylphthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-oxiranylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-oxiranylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,3-epoxypropyl)phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycidyl Phthalimide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWD33Z178Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-(2,3-EPOXYPROPYL)PHTHALIMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6084 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and basic chemical information of N-(2,3-Epoxypropyl)phthalimide?
A1: this compound is an organic compound containing an epoxide ring.
Q2: How is this compound used in organic synthesis?
A: this compound serves as a versatile building block in organic synthesis. For instance, it reacts with H-dimethylphosphonate under microwave irradiation to yield various phosphorus-containing compounds, including trimethylphosphonate, trimethylphosphate, and 2-(N-phthalimidopropyl) dimethylphosphinates []. This reaction proceeds via free radical processes.
Q3: Can you provide an example of how this compound is used in the synthesis of pharmaceutical compounds?
A: this compound plays a crucial role in the synthesis of Rivaroxaban [], a potent FXa inhibitor used to treat thrombotic diseases. The synthesis involves a cyclization reaction between this compound and an intermediate, followed by hydrolysis and further modifications to yield Rivaroxaban.
Q4: Does this compound exhibit any biological activity?
A: While not a drug itself, research indicates that this compound can be activated by glutathione S-transferase 5-5 (GST 5-5), leading to enhanced genotoxicity in a Salmonella typhimurium tester strain []. This highlights its potential as a substrate for specific enzymes and its potential role in toxicological pathways.
Q5: Are there alternative synthetic routes for compounds like Rivaroxaban that utilize different starting materials?
A5: While the provided abstracts focus on the use of this compound, researchers are constantly exploring alternative synthetic approaches. The development of novel synthetic strategies for complex pharmaceuticals like Rivaroxaban is an ongoing area of research, often driven by factors like improving yield, cost-effectiveness, and environmental impact.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

